Methanediamine

Descripción general

Descripción

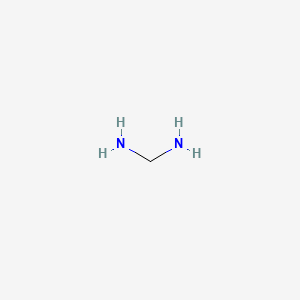

. It is a small organic molecule containing two amino groups attached to a single carbon atom. Methanediamine is of significant interest in both theoretical and practical chemistry due to its potential role as an intermediate in the synthesis of more complex organic compounds .

Métodos De Preparación

Methanediamine can be synthesized through various methods, including:

Laboratory Synthesis: One common method involves the reaction of methylamine and ammonia under the influence of energetic electrons, simulating conditions similar to those found in cold molecular clouds. This process results in the formation of this compound in solution.

Industrial Production: this compound is typically produced in its hydrochloride form, which is more stable and easier to handle.

Análisis De Reacciones Químicas

Radical Reactions in Interstellar Medium

Methanediamine can be synthesized through radical reactions involving ammonia and methylamine. In experiments simulating conditions found in cold molecular clouds, low-temperature ices composed of these two compounds are subjected to energetic electrons, which mimic cosmic radiation effects. This process leads to the formation of various radicals:

-

Aminomethyl radical ()

-

Amino radical ()

These radicals can recombine to form this compound. The reaction is endoergic, requiring approximately of energy, which is provided by the energetic electrons during the reaction process .

Reaction Mechanism

The mechanism for forming this compound involves radical–radical recombination. The following key points summarize the process:

-

The reaction leads to the stabilization of diaminomethyl radicals.

-

The formation of this compound is confirmed through techniques like photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS), which identifies specific ions in the gas phase.

-

The molecular formula has been substantiated through isotopic labeling experiments .

Decomposition Reactions

This compound can undergo thermal decomposition into methanimine () and ammonia (). This reaction is also endoergic, requiring about . Such stability in gas-phase conditions indicates its potential for further reactions in various environments .

Radical Recombination Products

In addition to forming this compound, radical reactions can yield other products:

-

Ethylenediamine (): Formed from the recombination of aminomethyl radicals.

-

Methylhydrazine (): Although not detected in significant quantities during studies, it is a potential product under certain conditions .

Computational Studies

Computational chemistry has played a crucial role in understanding the properties and reactivity of this compound. Recent studies suggest that:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methanediamine as a Building Block:

this compound serves as a crucial intermediate in the synthesis of various chemicals. It is utilized in the production of:

- Pharmaceuticals: this compound derivatives are involved in synthesizing drugs such as antihistamines and anti-inflammatory agents.

- Agricultural Chemicals: It acts as a precursor for pesticides and herbicides, enhancing crop protection.

- Polymer Production: this compound is used in the manufacture of polyamides and polyurethanes, which are essential materials in textiles and plastics.

Interstellar Chemistry

Recent studies have highlighted the role of this compound in astrochemistry. Researchers have synthesized this compound under conditions that mimic those found in interstellar environments. This research indicates that this compound could be a precursor to nucleobases, suggesting its potential role in the origins of life on Earth and possibly elsewhere in the universe .

Case Study: Synthesis under Interstellar Conditions

- Research Findings: A study conducted by researchers at the University of Hawaiʻi at Mānoa demonstrated the production of this compound from low-temperature ices subjected to energetic processing. This process simulates conditions found in cold molecular clouds where complex organic molecules are formed .

- Significance: The identification of this compound in such environments supports theories about the chemical pathways leading to life's building blocks.

Catalysis

This compound and its derivatives have been investigated for their catalytic properties. They are utilized in:

- Metal Complexes: this compound forms chelates with various metals, enhancing catalytic activity in organic reactions . These metal complexes have applications ranging from industrial catalysis to biomimetic chemistry.

Environmental Applications

Biodegradation Studies:

this compound is also studied for its role in environmental chemistry, particularly concerning emerging contaminants. Research indicates that this compound can be a transformation product of certain pollutants, providing insights into bioremediation processes .

Data Table: Applications of this compound

| Application Area | Specific Use | Example/Reference |

|---|---|---|

| Chemical Synthesis | Pharmaceuticals | Antihistamines, anti-inflammatory agents |

| Agricultural Chemicals | Pesticides | |

| Polymer Production | Polyamides, polyurethanes | |

| Interstellar Chemistry | Precursor to Nucleobases | Formation under low-temperature ice conditions |

| Catalysis | Metal Complexes | Catalysts for organic reactions |

| Environmental Studies | Biodegradation | Transformation products of emerging contaminants |

Mecanismo De Acción

Methanediamine exerts its effects primarily through its amino groups, which can participate in various chemical reactions. The molecule’s reactivity is largely due to the presence of these amino groups, which can donate electrons and form bonds with other atoms or molecules. This reactivity makes this compound a valuable intermediate in the synthesis of more complex organic compounds .

Comparación Con Compuestos Similares

Methanediamine is unique among diamines due to its simple structure and high reactivity. Similar compounds include:

Methylamine (CH₃NH₂): A simpler amine with only one amino group.

Ethylenediamine (C₂H₄(NH₂)₂): A larger diamine with two amino groups separated by an ethylene bridge.

Aminomethanol (CH₂(NH₂)OH): A compound with both an amino group and a hydroxyl group attached to a single carbon atom.

This compound’s simplicity and reactivity make it a valuable compound for studying fundamental chemical processes and for use in various synthetic applications.

Actividad Biológica

Methanediamine, also known as 1,2-diaminoethane or ethylenediamine, is a small organic compound with the formula . It has garnered attention in various fields due to its biological activity and potential applications in pharmaceuticals, biochemistry, and environmental science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its two amino groups attached to a two-carbon chain. It is a colorless liquid at room temperature and is soluble in water. The compound can be synthesized through various methods, including the reaction of ammonia with ethylene oxide or through the reduction of nitriles.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 60.1 g/mol |

| Boiling Point | 116 °C |

| Melting Point | -50 °C |

| Solubility | Soluble in water |

This compound exhibits various biological activities that can be attributed to its structural properties. It acts as a ligand for certain receptors and enzymes, influencing biochemical pathways:

- Inhibition of Glycosidases : Research has shown that this compound derivatives can act as potent inhibitors of glycosidases and glycosyltransferases. These enzymes are crucial in carbohydrate metabolism, and their inhibition can lead to therapeutic effects against diseases like cancer and diabetes .

- Antioxidant Properties : this compound has demonstrated antioxidant activity, which helps mitigate oxidative stress in biological systems. This property is vital for protecting cells from damage caused by free radicals .

Case Studies

- Pharmaceutical Applications : A study focused on the synthesis of this compound derivatives revealed their potential as drug candidates for targeting specific enzymes involved in tumor metastasis. The derivatives showed significant inhibition against neuraminidases, highlighting their therapeutic potential in cancer treatment .

- Asthma Treatment : Inhaled methane has been studied for its bioactivity in reducing inflammation associated with asthma. This compound's role in modulating inflammatory responses suggests it could be beneficial in developing new treatments for respiratory conditions .

- Interstellar Chemistry : Recent research indicates that this compound may serve as a precursor to nucleobases in the interstellar medium. This finding opens up discussions about the origins of life and the role of simple organic compounds in complex biological systems .

Table 2: Summary of Biological Activities

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Inhibition Studies : this compound has been shown to inhibit key enzymes involved in carbohydrate metabolism, which could lead to new therapeutic strategies for metabolic disorders .

- Environmental Impact : Research indicates that this compound can interact with other environmental contaminants, affecting their bioavailability and toxicity profiles .

- Synthetic Methods : Advances in synthetic chemistry have allowed for the production of this compound under conditions mimicking those found in space, furthering our understanding of its role in astrobiology .

Propiedades

IUPAC Name |

methanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2/c2-1-3/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWNYYOXLSILQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57166-92-4 (di-hydrochloride) | |

| Record name | Diaminomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6043755 | |

| Record name | Methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2372-88-5 | |

| Record name | Methanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E12MBV9NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.